Plakortone F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

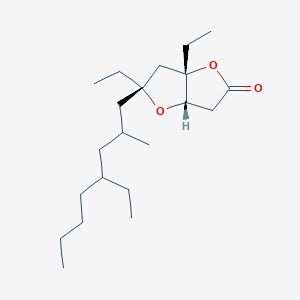

Plakortone F, also known as this compound, is a useful research compound. Its molecular formula is C21H38O3 and its molecular weight is 338.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Plakortone F has demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that it exhibits selective growth inhibitory activity against human colon cancer cells (HCT-116) with an IC50 value of approximately 8.3 μM, comparable to standard chemotherapeutic agents like adriamycin (IC50 4.1 μM) .

Case Study: Cytotoxicity Against Cancer Cells

- Cell Lines Tested :

- HCT-116 (Colon Cancer)

- MCF-7 (Breast Cancer)

- K562 (Erythroleukemia)

- Results :

- HCT-116: IC50 = 8.3 μM

- MCF-7: Moderate activity

- K562: Weak activity

| Cell Line | IC50 Value (μM) | Activity Level |

|---|---|---|

| HCT-116 | 8.3 | High |

| MCF-7 | Varies | Moderate |

| K562 | Varies | Low |

Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens, including fungi and protozoa. It has been specifically noted for its efficacy against Plasmodium falciparum, the causative agent of malaria.

Case Study: Antimalarial Activity

- Tested Strains :

- Chloroquine-resistant Plasmodium falciparum clones

- Results :

- This compound showed promising results with IC50 values indicating moderate effectiveness.

| Pathogen | IC50 Value (nM) | Activity Level |

|---|---|---|

| Plasmodium falciparum | Varies | Moderate |

Insights into Mechanism

- Target Proteins :

- Inhibition of Ca2+-pumping ATPase

- Effects Observed :

- Induction of apoptosis in cancer cells

- Disruption of cellular homeostasis in pathogens

Synthesis and Structural Analysis

The total synthesis of this compound has been achieved through advanced organic chemistry techniques, confirming its structural integrity and stereochemistry . This synthesis not only aids in understanding its biological properties but also facilitates further research into its derivatives.

Synthesis Overview

- Methodology :

- Palladium-mediated hydroxycyclization

- Carbonylation-lactonization cascade

- Key Findings :

- Structural confirmation through spectroscopic methods

Q & A

Q. (Basic) What experimental protocols are recommended for isolating and characterizing Plakortone F from marine sponges?

To isolate this compound, researchers should employ gradient solvent extraction (e.g., hexane/EtOAc/MeOH) followed by chromatographic techniques like flash chromatography or HPLC. Characterization requires spectroscopic methods such as NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity. Ensure detailed documentation of solvent ratios, retention times, and spectral data to enable reproducibility .

Q. (Basic) What in vitro models are commonly used to assess this compound’s anticancer activity?

Standard models include cell viability assays (MTT, SRB) using cancer cell lines (e.g., MCF-7, HeLa) and non-cancerous controls. Dose-response curves (IC₅₀ calculations) and apoptosis markers (Annexin V/PI staining) are critical. Include validation via replicate experiments and statistical analysis (e.g., ANOVA) to ensure robustness .

Q. (Advanced) How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from variability in experimental conditions (e.g., cell culture media, compound solubility). To address this, perform meta-analyses comparing protocols, control for confounding variables (e.g., serum concentration), and validate findings using orthogonal assays (e.g., transcriptomics alongside phenotypic assays). Transparent reporting of raw data in supplementary materials is essential .

Q. (Advanced) What advanced techniques are optimal for determining this compound’s stereochemistry?

X-ray crystallography is the gold standard for absolute stereochemical assignment. If crystals are unavailable, electronic circular dichroism (ECD) combined with computational simulations (TDDFT) can infer configurations. Cross-validate results with NOESY NMR to confirm spatial arrangements of substituents .

Q. (Basic) How should stability studies for this compound be designed to assess degradation under varying storage conditions?

Conduct accelerated stability testing by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months) and identify degradation products using LC-MS. Report conditions, analytical methods, and degradation kinetics in tables for clarity .

(Advanced) How can the PICOT framework structure research questions on this compound’s therapeutic potential?

- P (Population): Specific cancer cell lines or animal models.

- I (Intervention): this compound dosage and administration route.

- C (Comparison): Positive controls (e.g., cisplatin) or vehicle controls.

- O (Outcome): Metrics like tumor volume reduction or apoptosis rate.

- T (Time): Duration of exposure (e.g., 24–72 hours).

This framework ensures focused, hypothesis-driven studies .

Q. (Advanced) What strategies improve reproducibility in this compound’s isolation protocols across laboratories?

Standardize protocols using detailed SOPs, including exact solvent gradients, column dimensions, and temperature controls. Publish raw chromatograms and spectral data in supplementary materials. Inter-laboratory validation via round-robin testing further enhances reliability .

Q. (Basic) What are the key challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Challenges include regioselective functionalization of the cyclic peroxide core and maintaining stereochemical integrity during derivatization. Use protecting groups (e.g., silyl ethers) and mild reaction conditions (low temperature, inert atmosphere) to minimize side reactions. Confirm purity at each step via TLC/HPLC .

Q. (Advanced) How can researchers design dose-response studies to evaluate this compound’s cytotoxicity while minimizing false positives?

Include multiple concentrations (e.g., 0.1–100 µM) with triplicate measurements. Use resazurin-based assays for real-time viability monitoring and counter-screen against non-cancerous cells (e.g., HEK293). Normalize data to vehicle controls and apply Hill slope analysis to differentiate specific vs. non-specific effects .

Q. (Advanced) What methodologies support meta-analysis of this compound’s mechanism of action across disparate studies?

Extract data from published studies on key targets (e.g., ROS modulation, kinase inhibition) and use software like RevMan for statistical pooling. Assess heterogeneity via I² statistics and subgroup analysis (e.g., by cell type). Address publication bias through funnel plots and sensitivity analysis .

Properties

Molecular Formula |

C21H38O3 |

|---|---|

Molecular Weight |

338.5 g/mol |

IUPAC Name |

(3aS,5S,6aS)-5,6a-diethyl-5-(4-ethyl-2-methyloctyl)-3a,6-dihydro-3H-furo[3,2-b]furan-2-one |

InChI |

InChI=1S/C21H38O3/c1-6-10-11-17(7-2)12-16(5)14-20(8-3)15-21(9-4)18(23-20)13-19(22)24-21/h16-18H,6-15H2,1-5H3/t16?,17?,18-,20-,21-/m0/s1 |

InChI Key |

FGLNXNIBANRHRG-YULUVSTGSA-N |

Isomeric SMILES |

CCCCC(CC)CC(C)C[C@]1(C[C@]2([C@@H](O1)CC(=O)O2)CC)CC |

Canonical SMILES |

CCCCC(CC)CC(C)CC1(CC2(C(O1)CC(=O)O2)CC)CC |

Synonyms |

plakortone F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.